molecular formula C23H27N3O7 B563531 Minocycline-d6 Dihydrochloride CAS No. 1036070-10-6

Minocycline-d6 Dihydrochloride

货号: B563531
CAS 编号: 1036070-10-6
分子量: 463.52
InChI 键: FFTVPQUHLQBXQZ-ZLHZFRHYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Minocycline-d6 Dihydrochloride involves the deuteration of Minocycline Hydrochloride. The process typically starts with the preparation of 7-amino-6-demethyl-6-deoxytetracycline, followed by a series of chemical reactions to introduce deuterium atoms . The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified using recrystallization techniques to obtain the desired dihydrochloride salt .

化学反应分析

Types of Reactions

Minocycline-d6 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of Minocycline-d6, such as N-oxides, amines, and halogenated compounds. These derivatives are often used in further research and development .

科学研究应用

Pharmacokinetic Studies

Overview:
Minocycline-d6 dihydrochloride is particularly valuable in pharmacokinetic studies. The incorporation of deuterium atoms enables precise tracking of the compound within biological systems.

Key Applications:

  • Tracing and Metabolism: Researchers utilize this compound to elucidate absorption, distribution, metabolism, and excretion (ADME) profiles in various biological contexts. The deuterium labeling enhances the sensitivity and specificity of detection methods such as mass spectrometry.
  • Drug Interaction Studies: It is instrumental in investigating drug-drug interactions, allowing scientists to assess how other drugs may alter the pharmacokinetic properties of minocycline.

Biomedical Research

Overview:
The anti-inflammatory and antibacterial properties of minocycline make it a focus in various biomedical research fields.

Key Applications:

  • Bacterial Resistance Studies: this compound is used to study mechanisms of bacterial resistance, particularly against multidrug-resistant strains. Its effectiveness against resistant bacteria has been documented in clinical settings .
  • Neuroprotection Research: Preclinical studies have indicated that minocycline may have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Investigating these effects using the deuterated form allows for better tracking of the drug's action in the brain .

Clinical Case Studies

Overview:
Several clinical studies have highlighted the efficacy of minocycline in treating infections and its potential beyond antibiotic use.

Key Findings:

  • A systematic review indicated that minocycline treatment had a clinical success rate of 72.6% among patients with nosocomial infections, demonstrating its effectiveness against resistant Gram-negative bacteria like Acinetobacter baumannii .
  • In cases involving neurodegenerative conditions, minocycline has shown promise in delaying disease progression by inhibiting inflammatory pathways .

Comparative Data Table

Application AreaDescriptionKey Findings
PharmacokineticsTracing ADME profiles using deuterated labelingEnhanced detection sensitivity; important for drug interaction studies
Bacterial ResistanceStudying mechanisms of resistance against antibioticsEffective against multidrug-resistant strains; supports combination therapies
NeuroprotectionInvestigating effects on neurodegenerative diseasesDelays progression in animal models; inhibits inflammatory pathways
Clinical EfficacyEvaluating effectiveness in treating infections72.6% success rate; significant impact on resistant infections

作用机制

Minocycline-d6 Dihydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth . The deuterium labeling does not alter the mechanism of action but allows for detailed tracking in metabolic studies .

相似化合物的比较

Similar Compounds

Uniqueness

Minocycline-d6 Dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where understanding the detailed behavior of the compound is crucial .

生物活性

Minocycline-d6 dihydrochloride is a stable isotope-labeled form of the tetracycline antibiotic minocycline, which has garnered attention not only for its antimicrobial properties but also for its diverse biological activities. This article explores the biological activity of minocycline-d6, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of this compound

Minocycline is a semisynthetic derivative of tetracycline, primarily known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of deuterium in minocycline-d6 enhances its stability and allows for more precise pharmacokinetic studies. This compound exhibits several off-target effects, including anti-inflammatory, neuroprotective, and anti-apoptotic activities, making it a candidate for various therapeutic applications beyond antibiotic use.

Minocycline-d6 exerts its biological effects through multiple mechanisms:

  • Antimicrobial Activity : It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to bacteriostatic effects against a wide range of pathogens .
  • Anti-inflammatory Effects : Minocycline-d6 inhibits matrix metalloproteinases (MMPs), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS), thereby reducing inflammation in various models .
  • Neuroprotection : The compound has shown efficacy in protecting neurons from apoptosis in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Huntington's disease. It prevents mitochondrial cytochrome c release and upregulates anti-apoptotic proteins like Bcl-2 .
  • Immunomodulatory Effects : Minocycline-d6 modulates immune responses by inhibiting pro-inflammatory cytokines such as IL-1β and IL-6, which are crucial in the pathogenesis of neuroinflammatory conditions .

Pharmacokinetics

Minocycline-d6 demonstrates favorable pharmacokinetic properties:

  • Absorption : It is rapidly absorbed from the gastrointestinal tract with peak plasma concentrations occurring within 1 to 2 hours post-administration .
  • Distribution : The compound has high tissue penetration, including the central nervous system (CNS), where it reaches therapeutically relevant concentrations. It shows significant accumulation in the liver and gallbladder .
  • Metabolism : The deuterated form may alter metabolic pathways slightly compared to non-labeled minocycline, potentially affecting its half-life and elimination profile.

Case Studies and Research Findings

Several studies have highlighted the biological activity of minocycline-d6:

  • Neuroprotection in ALS Models : In a study involving SOD1 mutant mice, minocycline administration resulted in delayed progression of ALS-like symptoms and reduced apoptosis in motor neurons .
  • Reduction of Inflammatory Markers : A clinical trial assessing minocycline's effects on multiple sclerosis patients demonstrated significant reductions in MRI lesions and inflammatory cytokines over 24 months of treatment .
  • Psychiatric Applications : Research indicates that minocycline may have therapeutic potential in treating psychiatric disorders due to its anti-inflammatory properties and ability to modulate neuroimmune interactions .

Data Table: Biological Activities of Minocycline-d6

Activity TypeMechanismReference
AntimicrobialInhibition of protein synthesis
Anti-inflammatoryInhibition of MMPs, COX-2
NeuroprotectiveAnti-apoptotic effects
ImmunomodulatoryReduction of IL-1β, IL-6

属性

CAS 编号

1036070-10-6

分子式

C23H27N3O7

分子量

463.52

IUPAC 名称

(4S,4aS,5aR,12aR)-7-[bis(trideuteriomethyl)amino]-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1/i1D3,2D3

InChI 键

FFTVPQUHLQBXQZ-ZLHZFRHYSA-N

SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C

同义词

[4S-(4α,4aα,5aα,12aα)]-4-(Dimethylamino-d6)-7-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydro-1,11-dioxo-2-naphthacenecarboxamide Dihydrochloride;  Arestin-d6;  Dynacin-d6;  Klinomycin-d6; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。